KY-226
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Overview
Description
KY-226 is a potent, selective, orally active, and allosteric inhibitor of protein tyrosine phosphatase 1B. This compound has shown significant potential in the treatment of diabetes and obesity by enhancing insulin and leptin signaling. Additionally, this compound has demonstrated neuroprotective effects against cerebral ischemic injury .
Mechanism of Action
Target of Action
KY-226, also known as BCP32729, is a potent, selective, orally active, and allosteric inhibitor of protein tyrosine phosphatase 1B (PTP1B) . PTP1B is a key enzyme involved in the negative regulation of insulin signaling .
Mode of Action
This compound interacts with PTP1B, inhibiting its activity . This inhibition enhances insulin signaling, leading to increased phosphorylation of the insulin receptor (pIR) produced by insulin .
Biochemical Pathways
The inhibition of PTP1B by this compound leads to enhanced insulin and leptin signaling . This results in increased phosphorylation of Akt in the liver and femoral muscle . Akt, also known as protein kinase B, is a key player in the insulin signaling pathway, regulating glucose uptake and metabolism .
Result of Action
This compound has demonstrated significant anti-diabetic and anti-obesity effects . In db/db mice, oral administration of this compound significantly reduced plasma glucose and triglyceride levels, as well as hemoglobin A1c values, without increasing body weight gain . In high-fat diet-induced obese mice, this compound decreased body weight gain, food consumption, and fat volume gain .
Biochemical Analysis
Biochemical Properties
KY-226 interacts with the enzyme protein tyrosine phosphatase 1B (PTP1B), acting as an allosteric inhibitor . The IC50 value for the inhibition of human PTP1B activity by this compound is 0.25 μM . This interaction enhances the signaling of insulin and leptin, two key biomolecules involved in the regulation of glucose and energy homeostasis .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. In human hepatoma-derived cells (HepG2), this compound increases the phosphorylated insulin receptor (pIR) produced by insulin . Furthermore, this compound has been shown to protect neurons from cerebral ischemic injury . These effects demonstrate how this compound influences cell function, including impacts on cell signaling pathways and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with PTP1B. It acts as an allosteric inhibitor, binding to a site other than the active site of the enzyme, which changes the enzyme’s conformation and reduces its activity . This inhibition enhances the signaling of insulin and leptin, leading to anti-diabetic and anti-obesity effects .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. In db/db mice, the oral administration of this compound for 4 weeks significantly reduced plasma glucose and triglyceride levels as well as hemoglobin A1c values without increasing body weight gain . This suggests that this compound has a stable effect over time and does not degrade significantly in in vitro or in vivo studies.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. In db/db mice, the administration of 10 and 30 mg/kg/day of this compound for 4 weeks significantly reduced plasma glucose and triglyceride levels . This indicates that this compound has a dose-dependent effect in animal models.
Metabolic Pathways
This compound is involved in the insulin and leptin signaling pathways . By inhibiting PTP1B, it enhances the signaling of insulin and leptin, which are key regulators of glucose and energy homeostasis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KY-226 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves the use of various organic reagents and catalysts under controlled conditions to achieve high purity and yield .
Industrial Production Methods
Industrial production of this compound is carried out under stringent conditions to ensure consistency and quality. The process typically involves large-scale synthesis using optimized reaction conditions, followed by purification steps such as crystallization and chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
KY-226 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may produce reduced forms with different chemical properties .
Scientific Research Applications
KY-226 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study protein tyrosine phosphatase 1B inhibition and its effects on various biochemical pathways.
Biology: Investigated for its role in enhancing insulin and leptin signaling, making it a valuable compound for studying metabolic disorders.
Medicine: Explored for its potential therapeutic effects in treating diabetes, obesity, and neuroprotection against cerebral ischemic injury.
Industry: Utilized in the development of new drugs targeting protein tyrosine phosphatase 1B and related pathways
Comparison with Similar Compounds
Similar Compounds
SMAP-2: Another inhibitor of protein tyrosine phosphatase 1B with similar effects on insulin signaling.
JMS-053: A selective inhibitor of protein tyrosine phosphatase 1B with neuroprotective properties.
Abyssinone V: A natural compound with inhibitory effects on protein tyrosine phosphatase 1B.
Uniqueness of KY-226
This compound stands out due to its high potency, selectivity, and oral bioavailability. Unlike some other inhibitors, this compound does not activate peroxisome proliferator-activated receptor gamma, making it a safer option for long-term use in treating metabolic disorders .
Properties
IUPAC Name |
N-hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31NO3S2/c1-2-3-4-8-19-33(30,31)28-27(29)26-17-13-23(14-18-26)21-32-20-22-11-15-25(16-12-22)24-9-6-5-7-10-24/h5-7,9-18H,2-4,8,19-21H2,1H3,(H,28,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXMABKUVSOEJF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCS(=O)(=O)NC(=O)C1=CC=C(C=C1)CSCC2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31NO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
A: KY-226 functions by inhibiting PTP1B, an enzyme that negatively regulates insulin and leptin signaling pathways. [] By inhibiting PTP1B, this compound enhances insulin sensitivity and leptin signaling, leading to improved glucose metabolism and reduced body weight. [] This mechanism distinguishes this compound from PPARγ agonists, a class of anti-diabetic drugs associated with adverse effects like weight gain. []
A: In studies using diabetic db/db mice, this compound effectively reduced plasma glucose, HbA1c levels, and triglyceride levels without causing weight gain. [] This is in contrast to pioglitazone, a PPARγ agonist, which demonstrated similar anti-diabetic effects but with increased body weight. [] Additionally, this compound successfully lowered food consumption and body weight gain in diet-induced obese mice, highlighting its potential as an anti-obesity agent. []
A: Recent research has identified this compound as a potential inhibitor of SARS-CoV-2 papain-like protease (PLpro). [, ] In vitro studies have shown that this compound binds to PLpro and inhibits its activity. [, ] While further research is necessary to explore its therapeutic potential against SARS-CoV-2, this finding suggests that this compound may possess antiviral properties in addition to its anti-diabetic and anti-obesity effects.
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